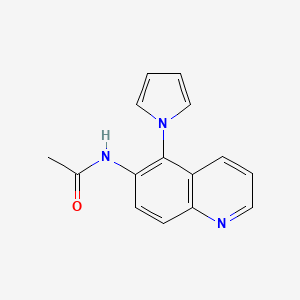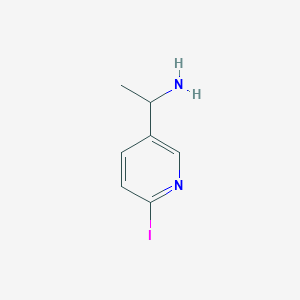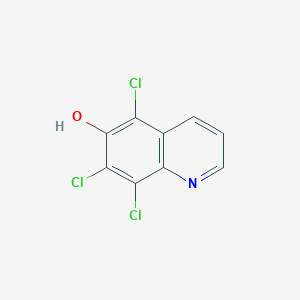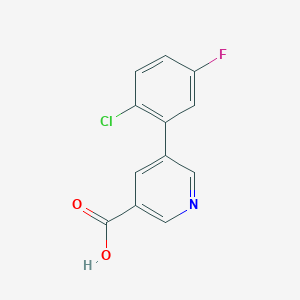
4-(2-(Quinolin-2-YL)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Quinolin-2-YL)ethyl)aniline is an organic compound that features a quinoline moiety attached to an aniline group via an ethyl linker Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Quinolin-2-YL)ethyl)aniline typically involves the reaction of 2-quinolinecarboxaldehyde with 4-ethylaniline under acidic or basic conditions. The reaction can be catalyzed by various agents, including transition metals or organic catalysts, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process might also employ green chemistry principles, such as using water or ethanol as solvents and employing recyclable catalysts to minimize environmental impact.
化学反応の分析
Types of Reactions
4-(2-(Quinolin-2-YL)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and aniline derivatives.
科学的研究の応用
4-(2-(Quinolin-2-YL)ethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 4-(2-(Quinolin-2-YL)ethyl)aniline in biological systems involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, leading to its potential anticancer and antimicrobial effects.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with only the quinoline moiety.
2-Quinolinecarboxaldehyde: A precursor in the synthesis of 4-(2-(Quinolin-2-YL)ethyl)aniline.
4-Ethylaniline: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both quinoline and aniline moieties, which confer a combination of properties from both parent structures. This dual functionality allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.
特性
CAS番号 |
5429-68-5 |
|---|---|
分子式 |
C17H16N2 |
分子量 |
248.32 g/mol |
IUPAC名 |
4-(2-quinolin-2-ylethyl)aniline |
InChI |
InChI=1S/C17H16N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-6,8-10,12H,7,11,18H2 |
InChIキー |
TYAYBROKRWNLJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)










![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)
